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molecular formula C8H7BrN2O B2498692 5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 84712-08-3

5-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No. B2498692
M. Wt: 227.061
InChI Key: YNULJBICDDCLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376441B2

Procedure details

A solution of 4-bromo-N1-methylbenzene-1,2-diamine (581 mg, 2.89 mmol) in methylene chloride (50 mL) was cooled to 0° C. in an ice/water bath and treated dropwise with a solution of 20% phosgene in toluene (1.52 mL). When the addition was complete, triethylamine (585 mg, 5.78 mmol) was added and the reaction stirred at 0° C. for 30 min. After this time, the reaction was poured into 1 M hydrochloric acid (80 mL) and extracted with methylene chloride. The combined organic layers were washed with water and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate concentrated under reduced pressure. The resulting residue was purified by trituration with ethyl acetate to afford 5-bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one. 1H NMR (400 MHz, DMSO-d6) δ 10.98 (bs, 1H), 7.17 (dd, J=8.4, 1.6 Hz, 1H), 7.10 (d, J=1.6 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 3.26 (s, 3H).
Quantity
581 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.52 mL
Type
solvent
Reaction Step Two
Quantity
585 mg
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH:8][CH3:9])=[CH:6][CH:7]=1.[C:11](Cl)(Cl)=[O:12].C(N(CC)CC)C.Cl>C(Cl)Cl.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]([CH3:9])[C:11](=[O:12])[NH:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
581 mg
Type
reactant
Smiles
BrC=1C=C(C(=CC1)NC)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
1.52 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
585 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by trituration with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(N(C(N2)=O)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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